Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)-related compounds involves cyclometalation reactions, where iridium centers are coordinated with ligands such as phenylisoquinoline. These processes typically yield complexes with distinct photophysical and electrochemical properties, which are studied through various spectroscopic methods and density functional theory (DFT) calculations (Gao‐Nan Li et al., 2014).

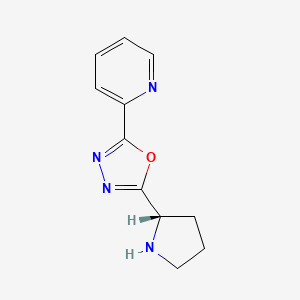

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these iridium complexes, revealing the coordination geometry around the iridium center and the spatial arrangement of the ligands. This analysis helps in understanding the relationship between the molecular structure and the photophysical properties of the complexes (Yu‐Ting Huang et al., 2005).

Chemical Reactions and Properties

These iridium complexes participate in various chemical reactions, including oxidative addition and reductive elimination, which are fundamental to their role in catalysis. The electrochemical properties, such as redox potentials, are characterized using cyclic voltammetry, providing insights into the electron-transfer processes involved (Pui-Kei Lee et al., 2011).

Physical Properties Analysis

The physical properties, including thermal stability, melting point, and solubility, are crucial for the application of these complexes in devices. These properties are often influenced by the nature of the ligands and the overall molecular structure of the complex.

Chemical Properties Analysis

The chemical properties, such as luminescence, are among the most significant characteristics of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) complexes. Their photophysical properties, including absorption and emission spectra, quantum yields, and phosphorescence lifetimes, are thoroughly investigated. These properties are pivotal for their applications in OLEDs, where they act as phosphorescent emitters to achieve high-efficiency light emission (Jaeyoung Hwang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) compounds are pivotal in the development of organic light-emitting diodes (OLEDs). Their applications are driven by their ability to emit light efficiently, making them suitable for use in display and lighting technologies. For example, the BODIPY platform has been recognized for its potential in creating OLEDs with emission ranges from green to near-infrared (NIR), indicating the versatility of these compounds in optoelectronic applications (Squeo & Pasini, 2020).

Environmental Pollution Mitigation

In the context of environmental science, bis(phenylisoquinoline) derivatives are part of studies focusing on the removal and degradation of pollutants. The presence of bisphenol A (BPA) and its analogs in the environment has raised concerns due to their endocrine-disrupting properties. Research into the fate of such compounds in wastewater treatment processes reveals the potential for enzymatic degradation pathways, where specific enzymes, in conjunction with redox mediators, can effectively degrade recalcitrant compounds like BPA (Mohapatra et al., 2010).

Catalysis and Chemical Synthesis

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) and similar complexes play a critical role in catalysis, particularly in reactions requiring metal-to-ligand charge transfer. These compounds are part of innovative approaches in synthetic chemistry, providing pathways for the synthesis of complex molecules and materials with high precision and efficiency (Scaltrito et al., 2000).

Eigenschaften

CAS-Nummer |

1202867-58-0 |

|---|---|

Produktname |

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) |

Molekularformel |

C41H39IrN2O2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)

![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)

![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)

![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)

![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)

![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)

![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)